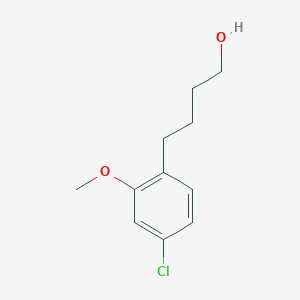

4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol

Beschreibung

4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol is a substituted butanol derivative featuring a phenyl ring with a chlorine atom at the para position and a methoxy group at the ortho position. Its molecular formula is C₁₁H₁₅ClO₂, with a molecular weight of 214.69 g/mol. The compound combines a hydroxyl-terminated butyl chain with an aromatic system modified by electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.

Eigenschaften

Molekularformel |

C11H15ClO2 |

|---|---|

Molekulargewicht |

214.69 g/mol |

IUPAC-Name |

4-(4-chloro-2-methoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C11H15ClO2/c1-14-11-8-10(12)6-5-9(11)4-2-3-7-13/h5-6,8,13H,2-4,7H2,1H3 |

InChI-Schlüssel |

JFLBQQAVQSOGHF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)Cl)CCCCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural similarities with 4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol, differing primarily in substituents on the aromatic ring or the functional groups attached to the butanol backbone. Key comparisons are summarized in Table 1 and elaborated below.

4-(4-Chlorophenyl)sulfanylbutan-1-ol

- Structure: A butanol chain with a para-chlorophenylthio (-S-C₆H₄-Cl) group at the fourth carbon.

- Molecular Formula : C₁₀H₁₃ClOS .

- Key Differences : Replaces the methoxy-phenyl group with a sulfanyl-linked chlorophenyl group. The sulfur atom increases hydrophobicity and may alter metabolic stability compared to oxygen-based substituents.

4-(4-Methylphenyl)butan-1-ol

- Structure : Features a para-methylphenyl group instead of chloro-methoxy-phenyl.

- Molecular Formula : C₁₁H₁₆O .

- Key Differences : The methyl group is less polar than chlorine or methoxy, reducing solubility in polar solvents. This compound is highlighted for its utility as a research chemical in organic synthesis .

4-(n-Heptyloxy)butan-1-ol

- Structure: A butanol chain with a heptyloxy (-O-(CH₂)₆CH₃) group at the fourth carbon.

- Molecular Formula : C₁₁H₂₄O₂ .

- Key Differences: Lacks an aromatic ring but includes a long alkoxy chain. Demonstrates pheromone activity in beetles (e.g., Anoplophora chinensis), attracting both sexes in field assays. The alkoxy chain enhances volatility, critical for insect communication .

4-(Propan-2-ylamino)butan-1-ol

- Structure: Substitutes the aromatic group with an isopropylamino (-NH-CH(CH₃)₂) moiety.

- Molecular Formula: C₇H₁₇NO .

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enabling applications in asymmetric synthesis and plant growth regulation. It exhibits neuroprotective and anti-inflammatory properties in preclinical studies .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Pheromone vs. Pharmaceutical Utility: Alkoxy-substituted butanols (e.g., 4-(n-heptyloxy)butan-1-ol) prioritize volatility for pheromone activity, while aromatic substituents (e.g., chloro-methoxy-phenyl) may favor solubility and stability in drug design .

- Functional Group Impact: Amino-substituted butanols exhibit distinct reactivity (e.g., nucleophilic substitution) compared to aryl-substituted derivatives, broadening their utility in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.